Corynomycolic acid

Mycolic acid taxonomy Chain length classification Corynebacterineae lipidomics

Corynomycolic acid is a thirty-two-carbon (C32) α-alkyl, β-hydroxy fatty acid belonging to the mycolic acid family, specifically comprising 3-hydroxystearic acid with a tetradecyl substituent at the 2-position. With a molecular formula of C32H64O3, an exact mass of 496.4855 Da, and a calculated LogP of approximately 9.97–10.62, it is a very hydrophobic molecule, practically insoluble in water and relatively neutral.

Molecular Formula C32H64O3
Molecular Weight 496.8 g/mol
Cat. No. B1254156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorynomycolic acid
Synonymscorynomycolic acid
Molecular FormulaC32H64O3
Molecular Weight496.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)O)O
InChIInChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)30(32(34)35)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31,33H,3-29H2,1-2H3,(H,34,35)
InChIKeyCUEQHYJSSUSIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corynomycolic Acid (C32 Mycolic Acid) – Structural Identity and Procurement-Relevant Characteristics


Corynomycolic acid is a thirty-two-carbon (C32) α-alkyl, β-hydroxy fatty acid belonging to the mycolic acid family, specifically comprising 3-hydroxystearic acid with a tetradecyl substituent at the 2-position [1]. With a molecular formula of C32H64O3, an exact mass of 496.4855 Da, and a calculated LogP of approximately 9.97–10.62, it is a very hydrophobic molecule, practically insoluble in water and relatively neutral [2]. Naturally occurring in Corynebacterium species including C. diphtheriae, C. pseudotuberculosis, and C. glutamicum, corynomycolic acid represents the shortest class of mycolic acids (range C28–C40), in marked contrast to nocardomycolic acids (C40–C60) and mycobacterial mycolic acids (C60–C90) [4]. Its comparatively compact, defined structure enables total enantioselective synthesis and makes it the preferred model substrate for mycolic acid biosynthesis research [3].

Why Corynomycolic Acid Cannot Be Replaced by Generic Mycolic Acids in Research and Industrial Procurement


Mycolic acids are not a fungible commodity. Across the Corynebacterineae suborder, mycolic acid chain length varies by more than threefold—from ~C28 in corynebacteria to ~C90 in mycobacteria—and this variation directly dictates the biophysical properties of the mycomembrane, the immunoreactivity of glycolipid conjugates, and the chromatographic signature used for taxonomic identification [1][2]. Critically, the pattern recognition receptor Mincle discriminates between mycolic acids on the basis of α-chain length, such that glucose monomycolate esters built on short (C32 corynomycolic) scaffolds signal potently, whereas simple straight-chain fatty acid esters of equivalent carbon number are essentially inactive [3]. Substituting a mycobacterial mycolic acid (C60–C90) for corynomycolic acid in a Mincle activation assay, a biosurfactant formulation, or an HPLC-based bacterial identification protocol would yield fundamentally different—and likely misleading—results. The quantitative evidence below establishes precisely where corynomycolic acid's differentiation is measurable and procurement-relevant.

Quantitative Differentiation Evidence: Corynomycolic Acid vs. Closest Analogs and Alternatives


Chain Length: C32 Corynomycolic Acid vs. C60–C90 Mycobacterial Mycolic Acids vs. C40–C60 Nocardomycolic Acids

Corynomycolic acid occupies a distinct structural space defined by its total carbon count. Natural corynomycolic acids are centered at C32 (range C28–C40), with the predominant C32 homologue bearing saturated or monounsaturated chains of 30–34 carbons [1]. This is approximately one-half to one-third the length of mycobacterial mycolic acids (C60–C90) and substantially shorter than nocardomycolic acids, which are centered at C50 (range C40–C60) and typically contain 52–56 carbons with two double bonds in the main chain [2][3]. The C32 chain length is not merely a taxonomic marker; it directly determines monolayer packing behavior, with corynomycolic acid forming a condensed film having an extrapolated molecular area of 40 Ų per molecule at the air-water interface—a value consistent with both the carboxy and hydroxy groups anchoring at the water surface [4].

Mycolic acid taxonomy Chain length classification Corynebacterineae lipidomics

Mincle Activation: Trehalose Dicorynomycolate (C32) is Equipotent to Trehalose Dimycolate/Cord Factor (C80)

In a direct head-to-head comparison using both human and mouse Mincle reporter systems, trehalose dicorynomycolate (TDCM, bearing two C32 corynomycolic acid residues) and trehalose monocorynomycolate activated Mincle as effectively as trehalose dimycolate (TDM, cord factor, bearing ~C80 mycobacterial mycolic acid residues) [1]. This equipotency was confirmed by the same group in a subsequent study demonstrating that TDCM vesicles induced macrophage priming in vivo comparable to that obtained with mycobacterial-derived TDM [2]. Furthermore, in an ELISA-based Mincle-Fc binding assay, corynebacterial glycolipid extracts exhibited dose-dependent binding detectable from approximately 1 μg/mL, confirming that the shorter C32 scaffold retains full receptor engagement capacity [3].

Mincle receptor C-type lectin Innate immunity Glycolipid adjuvant

Mincle α-Chain Length Discrimination: Glucose Monocorynomycolate (GMCM) vs. Simple Straight-Chain Fatty Acid Esters

The Mincle receptor is not merely a generic lipid sensor; it discriminates between mycolate-derived glycolipids based on α-chain structure. Glucose monocorynomycolate (GMCM, bearing the natural C32 corynomycolic acid with a C14 α-branch) signals potently through both human and mouse Mincle. In contrast, GMCM analogues bearing simple straight-chain or singly branched fatty acid esters (e.g., glucose monobehenate) provided only weak signaling [1]. Shortening the α-chain to a pentyl (C5) group yielded attenuated signaling, whereas extending the α-chain to tricosyl (C23) restored potency to GMCM levels. An α-phenyldodecyl GMCM analogue retained potency similar to GMCM and was only slightly less potent than trehalose dimycolate (cord factor) [1]. This demonstrates that the α-branched, β-hydroxy motif—the defining structural feature of corynomycolic acid—is not replaceable by simple fatty acids of comparable total carbon number for Mincle-mediated signaling.

Mincle SAR Glycolipid signaling α-chain specificity Innate immune sensing

Surface Activity: Corynomycolic Acid Lowers Surface Tension Below Conventional Synthetic Surfactants

Corynomycolic acids function as potent biosurfactants by virtue of their unique bipolar structure—two hydrophilic heads (COOH and OH) on adjacent carbons with two hydrophobic alkyl tails. A mixture of corynomycolic acids isolated from Corynebacterium lepus caused significant lowering of surface tension in aqueous solution and interfacial tension against hexadecane across the full pH range of 2 to 10 [1]. In a comparative study, a series of simple carboxylic acids, hydroxy-carboxylic acids, and alcohols were tested; none caused as large a lowering of surface and interfacial tensions as the corynomycolic acids [1]. Synthetic corynomycolic acids with total carbon numbers exceeding 16 gave surface and interfacial tension values at the critical micelle concentration (CMC) that fell below those of conventional synthetic surfactants [2]. At the air-water interface, corynomycolic acid forms a condensed monolayer with an extrapolated molecular area of 40 Ų per molecule, characteristic of a bipolar orientation in which both the carboxy and hydroxy groups reside at the water surface [3].

Biosurfactant Surface tension Interfacial tension Monolayer film

Species-Specific HPLC Fingerprint: Corynomycolic Acid Patterns Enable Genus- and Species-Level Bacterial Identification

Reverse-phase high-performance liquid chromatography (HPLC) of corynomycolic acid p-bromophenacyl esters generates species-specific chromatographic patterns that serve as a validated chemotaxonomic tool. In a landmark study of 307 strains of Corynebacterium species and related taxa, each Corynebacterium species produced a distinctive corynomycolic acid HPLC profile, enabling genus- and species-level identification [1]. Strains classified as 'Corynebacterium aquaticum,' 'C. asperum,' and several CDC groups were found to lack corynomycolic acids entirely and were correctly excluded from the genus Corynebacterium. Conversely, two unpigmented coryneform strains were correctly reassigned to the genus Rhodococcus based on mycolic acid profiles matching R. equi [1]. A complementary study confirmed that reverse-phase HPLC provided a specific pattern for each Corynebacterium species, with post-column mass spectrometric analysis establishing the elution order of individual corynomycolic acid homologues and isomers [2]. This chromatographic specificity is not achievable with mycobacterial or nocardomycolic acids, whose longer, more complex chain-length distributions generate fundamentally different HPLC retention profiles [3].

Clinical microbiology Bacterial taxonomy HPLC identification Mycolic acid profiling

Procurement-Driven Application Scenarios Where Corynomycolic Acid Provides Verifiable Advantages


Mincle Receptor Structure-Activity Relationship (SAR) Studies and Vaccine Adjuvant Development

Corynomycolic acid (C32) is the preferred scaffold for Mincle SAR programs because its trehalose diesters and glucose monoesters activate human and mouse Mincle as effectively as the prototypical C80 cord factor (trehalose dimycolate), yet its defined C32 structure enables total enantioselective synthesis with precise control over stereochemistry and α-chain length [1][2]. The finding that simple straight-chain fatty acid glucose esters signal only weakly through Mincle—while α-branched corynomycolate esters signal potently—means that screening libraries built on generic fatty acids will fail to identify Mincle agonists [2]. Researchers developing Th1/Th17-polarizing vaccine adjuvants should procure synthetic (+)-corynomycolic acid or its glucose/trehalose conjugates to ensure valid SAR data, rather than relying on heterogeneous natural cord factor extracts.

Biosurfactant Formulation for Broad-pH Industrial Applications

Corynomycolic acid's bipolar architecture (COOH and OH hydrophilic heads on adjacent carbons with two hydrophobic tails) delivers surface and interfacial tension lowering that surpasses conventional mono-carboxylic fatty acid surfactants, and critically, this activity is maintained across the full pH range of 2 to 10 [1]. Synthetic corynomycolic acids with total carbon numbers exceeding 16 achieve CMC surface tension values below those of synthetic surfactants [2]. The condensed monolayer film packs at 40 Ų per molecule, confirming a well-organized bipolar orientation at the air-water interface [3]. For industrial biosurfactant procurement—particularly in enhanced oil recovery, bioremediation of hydrophobic pollutants, or emulsifier formulations requiring pH stability—corynomycolic acid offers quantifiable performance advantages over generic fatty acid or petroleum-derived surfactants.

Clinical Microbiology Reference Standards for HPLC-Based Corynebacterium Species Identification

Reverse-phase HPLC of corynomycolic acid esters generates species-specific chromatographic fingerprints that have been validated across 307 bacterial strains for genus- and species-level identification of Corynebacterium and related taxa [1]. This method is rapid, reproducible, and has been demonstrated to correctly reassign misclassified strains (e.g., unpigmented coryneforms to Rhodococcus) and to exclude non-Corynebacterium species that lack corynomycolic acids entirely [2]. Clinical microbiology laboratories implementing HPLC-based identification protocols require authenticated corynomycolic acid reference standards for system calibration and peak identification; procurement of well-characterized synthetic or purified natural corynomycolic acid is thus essential for method validation and inter-laboratory reproducibility.

Mycolic Acid Biosynthesis Model System for Anti-Tuberculosis Drug Target Validation

The comparatively simple C32 corynomycolic acid biosynthetic pathway in Corynebacterium matruchotii has been validated as a tractable model system for studying the terminal steps of mycolic acid biosynthesis that are conserved in Mycobacterium tuberculosis (C60–C90 pathway) [1]. Transposon-5 mutagenesis studies demonstrated that disruption of corynomycolic acid synthesis yields a temperature-sensitive, slow-growth phenotype with altered cell wall ultrastructure—providing a non-pathogenic, BSL-2-compatible platform for screening inhibitors of mycolic acid biosynthesis that are relevant to tuberculosis drug discovery [1][2]. Furthermore, unlike mycobacterial mycolic acids, corynomycolic acids are not essential for viability in corynebacteria, enabling the study of mycolic acid pathway inhibition without the confounding factor of rapid cell death that limits genetic analysis in mycobacteria [2]. Procurement of corynomycolic acid and its biosynthetic precursors supports assay development for inhibitors targeting the condensing enzyme and reductase steps conserved across the Corynebacterineae.

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